
1,4-Dinitro-1H-imidazole
Overview
Description
1,4-Dinitro-1H-imidazole is a useful research compound. Its molecular formula is C3H2N4O4 and its molecular weight is 158.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,4-Dinitro-1H-imidazole is a type of imidazole, a class of organic compounds that are key components to functional molecules used in a variety of everyday applications It’s known that imidazoles have a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
For instance, one study reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles, which proceeded via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Biochemical Pathways
A related compound, 5-methyl-1,4-dinitro-1h-imidazole (dni), has been described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation . This suggests that this compound might also affect protein structure and function by modifying tyrosine residues.
Result of Action
It’s known that imidazoles can have a variety of effects depending on their specific structures and targets . For instance, the photochemical nitrating agent 5-methyl-1,4-dinitro-1H-imidazole (DNI) has been shown to nitrate tyrosine residues in proteins, which can affect protein structure and function .
Action Environment
It’s known that the synthesis and reactions of imidazoles can be influenced by various factors, including reaction conditions and the presence of different functional groups .
Biochemical Analysis
Biochemical Properties
1,4-Dinitro-1H-imidazole has been described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation . This implies that this compound interacts with proteins and can modify their structure and function .
Cellular Effects
The cellular effects of this compound have been observed in bovine aortic endothelial cells . Upon photolysis of this compound, intracellular nitrogen dioxide production was evidenced by the nitration of the tyrosine analog probe p-hydroxyphenylacetic acid (PHPA) and cellular protein tyrosine nitration .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of nitrogen dioxide upon irradiation, implying the homolysis of the N–N bond in the this compound molecule . This leads to the nitration of tyrosine residues in proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been fully elucidated. It has been shown that irradiation of this compound at different wavelengths produced tyrosine nitration, with yields approaching approximately 30% with respect to this compound at 290 nm exposure .
Biological Activity
1,4-Dinitro-1H-imidazole is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological evaluations, and case studies highlighting its efficacy in various medical fields.
Synthesis of this compound
The synthesis of this compound can be achieved through various nitration methods. A common approach involves the nitration of imidazole derivatives using concentrated nitric acid and acetic anhydride. This method has been reported to yield high purity and yield of the desired product . Alternative methods include the use of nitronium tetrafluoroborate for regioselective nitration, which has shown promising results in laboratory settings .
Table 1: Synthesis Methods for this compound
Method | Yield (%) | Comments |
---|---|---|
Nitration with nitric acid and acetic anhydride | 95 | High yield; requires careful handling |
Nitronium tetrafluoroborate | Varies | Regioselective; less hazardous than previous methods |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies demonstrated that this compound possesses better anti-tubercular activity than isoniazid and comparable efficacy to rifampin, a leading anti-tuberculosis drug .
Antitumor Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer treatment. Studies have reported its cytotoxic effects on different cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action is believed to involve the induction of apoptosis in tumor cells, although further research is needed to fully elucidate these pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a study evaluating various imidazole derivatives, this compound was found to significantly inhibit pro-inflammatory mediators and showed effectiveness in reducing inflammatory responses in vivo .
Case Study 1: Antitubercular Activity
A clinical trial evaluated the effectiveness of OPC-67683 (a derivative of this compound) against drug-resistant tuberculosis strains. The results indicated that patients treated with this compound had a higher rate of bacterial clearance compared to those receiving standard treatment .
Case Study 2: Anticancer Efficacy
In vitro experiments conducted on colon carcinoma cell lines revealed that this compound induced significant cell death at micromolar concentrations. The study suggested that this compound could be developed into a novel therapeutic agent for cancer treatment .
Scientific Research Applications
1,4-Dinitro-1H-imidazole exhibits a range of biological activities that make it a valuable compound in pharmacology:
- Antimicrobial Activity: It has been studied for its potential as an antimicrobial agent. Derivatives of this compound have demonstrated efficacy against various bacterial strains, including Salmonella typhii and Escherichia coli .
- Anticancer Properties: Research indicates that imidazole derivatives can inhibit cancer cell proliferation. One study reported that certain derivatives have shown cytotoxicity against colorectal cancer cells with IC50 values indicating significant potency .
- Nitration of Proteins: The compound acts as a photochemical nitrating agent, effectively inducing tyrosine nitration in proteins under UV irradiation. This modification can influence protein structure and function, making it useful for studying cellular processes .
Case Studies
Several studies have documented the applications of this compound in different contexts:
- Antitubercular Activity: A derivative of this compound was evaluated for its antitubercular properties. It exhibited superior activity compared to traditional drugs like isoniazid and was found to be effective in both in vitro and in vivo models .
- High-Energy Materials: The compound has garnered interest in the development of new classes of high explosives due to its energetic properties. Its derivatives are being explored for their potential use in advanced materials .
- Therapeutic Applications: The synthesis of novel imidazole-based drugs has been facilitated by using this compound as a key intermediate. For example, it has been utilized in the synthesis of temozolomide, a drug used in cancer therapy .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-Dinitro-1H-imidazole and its derivatives?
Answer: A one-step synthesis method involves nitrating 4-methyl-5-nitro-1H-imidazole with concentrated nitric acid in a mixture of glacial acetic acid and acetic anhydride. The reaction proceeds at room temperature with stirring for 1 hour, yielding 5-methyl-1,4-dinitro-1H-imidazole (DNI) in 66% yield after purification. This method is scalable and ensures high purity (>99%) via TLC monitoring and dichloromethane extraction .
Q. How can spectroscopic techniques characterize the purity and structural integrity of this compound?
Answer: UV-Vis spectroscopy reveals two distinct absorption maxima at 228 nm and 290 nm , correlating with photochemical nitration efficiency. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) validate molecular structure, while Thin-Layer Chromatography (TLC) confirms reaction completion and purity .
Analytical Data for DNI |
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UV-Vis Peaks : 228 nm, 290 nm |
Yield : 66% |
Purity : >99% (TLC) |
Advanced Research Questions
Q. How does this compound influence the formation of energetic cocrystals with CL-20?
Answer: this compound (1,4-DNI) forms cocrystals with CL-20 (2,4,6,8,10,12-hexanitrohexaazaisowurtzitane) to reduce mechanical sensitivity. Density Functional Theory (DFT) studies predict stability and sensitivity under external electric fields. Cocrystal variants like CL-20/1,4-DNI exhibit lower sensitivity than pure CL-20, making them candidates for safer explosives. Computational modeling and X-ray diffraction are critical for analyzing supramolecular interactions .
Cocrystal Properties |
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Cocrystal Variants : CL-20/1,4-DNI, CL-20/2,4-MDNI, CL-20/4,5-MDNI |
Key Technique : DFT calculations |
Application : Reduced mechanical sensitivity |
Q. What role does this compound play in protein tyrosine nitration and cellular stress responses?
Answer: Under 390 nm irradiation, 1,4-DNI generates nitro radicals that nitrate tyrosine residues in proteins and oxidize cysteine to disulfides. This photochemical reactivity is quantified via HPLC and immunoblotting. In cellular studies, DNI induces actin stress fiber formation via RhoA signaling, which is blunted by vimentin C328 mutants, highlighting its role in redox-sensitive cytoskeletal dynamics .
Q. How can researchers resolve contradictions in reactivity data for nitroimidazole derivatives?
Answer: Contradictions in reactivity (e.g., electrophile sensitivity vs. stability) require systematic validation:
- Control experiments : Compare nitration yields under varying wavelengths (290 nm vs. 390 nm).
- Mutagenesis : Use vimentin C328 mutants to isolate electrophile-specific effects .
- Cross-validation : Pair HPLC with mass spectrometry to confirm adduct formation .
Q. Methodological Considerations
Q. What protocols ensure reproducible N-alkylation of this compound?
Answer: Dissolve 1,4-DNI in a 1:1 MeOH:H2O mixture at 0°C, add amines dropwise, and stir overnight. Extract with EtOAc, dry over Na2</SO4, and purify via flash chromatography. For ester hydrolysis, treat intermediates with 2 M LiOH in THF (1–16 h), acidify, extract, and purify via preparative HPLC .
Q. How do computational methods enhance the design of nitroimidazole-based materials?
Answer: DFT-based studies predict cocrystal stability, bond dissociation energies, and sensitivity to external stimuli (e.g., electric fields). Molecular dynamics simulations guide the selection of coformers (e.g., nitroimidazoles) for tailored energetic materials .
Properties
IUPAC Name |
1,4-dinitroimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O4/c8-6(9)3-1-5(2-4-3)7(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPSREFSUPXCMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409109 | |
Record name | 1,4-DINITRO-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19182-81-1 | |
Record name | 1,4-DINITRO-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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